5,5-Diethyl-2-methylheptane
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Overview
Description
5,5-Diethyl-2-methylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with two ethyl groups attached to the fifth carbon and a methyl group attached to the second carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-methylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with ethyl and methyl groups under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5,5-Diethyl-2-methylheptane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (e.g., chlorine or bromine) replaces a hydrogen atom .
Common Reagents and Conditions: Halogenation reactions typically require the presence of a halogen source (e.g., Cl2 or Br2) and a catalyst, such as ultraviolet light or heat, to initiate the reaction. The major products formed from these reactions are haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms .
Scientific Research Applications
5,5-Diethyl-2-methylheptane has various applications in scientific research, particularly in the fields of chemistry and materials science. It is often used as a reference compound in studies involving the synthesis and characterization of branched alkanes. Additionally, its unique structure makes it a valuable model compound for investigating the effects of branching on the physical and chemical properties of alkanes .
Mechanism of Action
As an alkane, 5,5-Diethyl-2-methylheptane does not have a specific mechanism of action in biological systems. its chemical behavior can be understood in terms of its interactions with other molecules. For example, in halogenation reactions, the mechanism involves the homolytic cleavage of the halogen molecule to form reactive halogen radicals, which then react with the alkane to form haloalkanes .
Comparison with Similar Compounds
Similar Compounds:
- 2-Methylheptane
- 3-Ethylheptane
- 4,4-Diethylheptane
Comparison: 5,5-Diethyl-2-methylheptane is unique among its similar compounds due to the specific positioning of its ethyl and methyl groups. This unique branching pattern can influence its physical properties, such as boiling point and density, as well as its reactivity in chemical reactions. For example, the presence of two ethyl groups on the same carbon atom can lead to steric hindrance, affecting the compound’s reactivity compared to other branched alkanes .
Properties
CAS No. |
62198-95-2 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5,5-diethyl-2-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-12(7-2,8-3)10-9-11(4)5/h11H,6-10H2,1-5H3 |
InChI Key |
XPAWKGLXSPHNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)CCC(C)C |
Origin of Product |
United States |
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